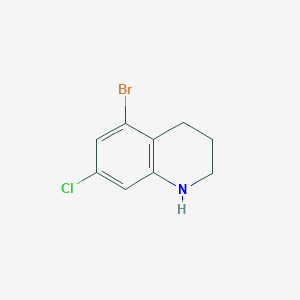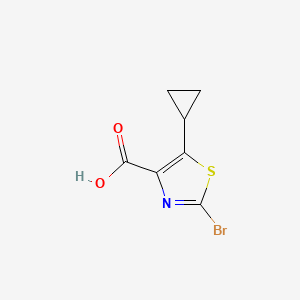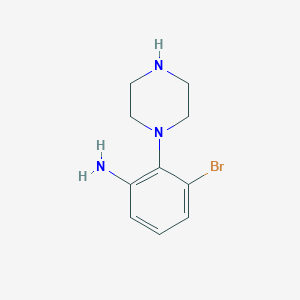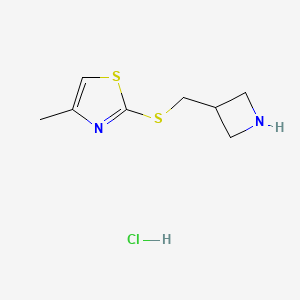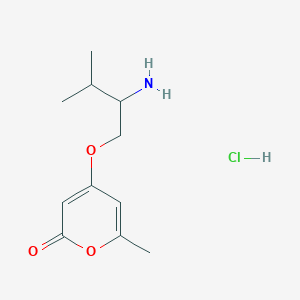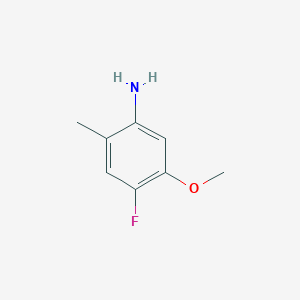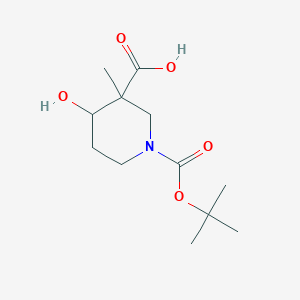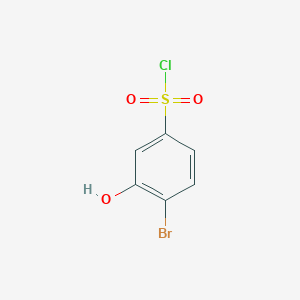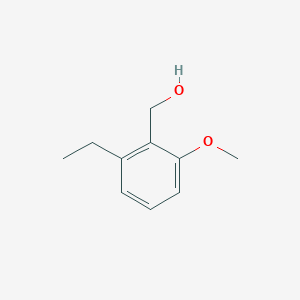
3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride
Descripción general
Descripción
“3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride” is a cyclic amino acid derivative that belongs to the family of oxazolidinones. It has a CAS number of 1824062-63-6 .
Synthesis Analysis
Functionalized oxazolidines, such as “this compound”, can be synthesized using 1,2-amino alcohols as starting materials . The synthetic strategies include metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H15ClN2O3 . It has a molecular weight of 222.67 g/mol.Chemical Reactions Analysis
Oxazolidine derivatives, including “this compound”, serve as key intermediates to produce many useful chemical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various databases, such as PubChem .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Researchers have explored various synthesis methods and structural analyses of compounds related to 3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride, focusing on the versatile synthesis of quaternary 1,3-oxazolidine-2,4-diones and examining their structure for a deeper understanding of their polymerization properties and molecular interactions (Merino et al., 2010); (Kanazawa, 2003); (Kurz & Widyan, 2005); (Palchikov, 2015).
Biotransformation Studies
- A study examined the biotransformation of vinclozolin, a fungicide, which shares a similar chemical structure with this compound, by the fungus Cunninghamella elegans, highlighting the metabolic pathways and transformation products (Pothuluri et al., 2000).
Synthetic Methodology Development
- Several papers have reported on the development of novel synthetic methodologies involving oxazolidine-2,4-diones, which are structurally related to this compound, showcasing innovative approaches in creating diverse chemical structures and understanding their mechanism of formation (Zhang et al., 2015); (Galliani et al., 2013); (Hong et al., 2017).
Enzyme Inhibition and Molecular Interaction Studies
- Research has also focused on exploring the enzyme inhibitory properties of compounds structurally related to this compound, indicating potential bioactive applications and the importance of molecular interactions in their functions (Santana et al., 2012); (Nogueira et al., 2015).
Polymer Science and Material Synthesis
- The compound has been implicated in the field of polymer science, where its derivatives are used in the synthesis of novel polyureas, showcasing its application in material science and the development of new materials with specific properties (Mallakpour & Rafiee, 2004).
Mecanismo De Acción
Oxazolidinones, the family to which “3-(2-Amino-3-methylbutyl)oxazolidine-2,4-dione hydrochloride” belongs, are a new class of antimicrobial agents with good activity against gram-positive pathogenic bacteria . They are active against multiple-resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci .
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-5(2)6(9)3-10-7(11)4-13-8(10)12;/h5-6H,3-4,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLMDBCRUQSPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C(=O)COC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




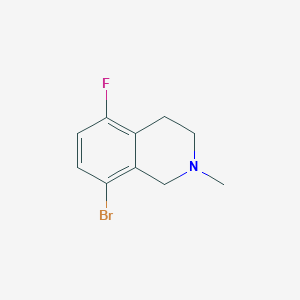
![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)
![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)
